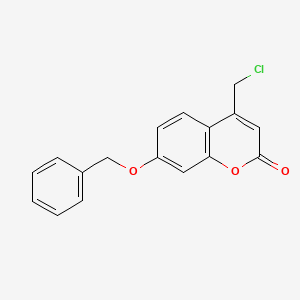

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one

CAS No.: 828265-69-6

Cat. No.: VC19030696

Molecular Formula: C17H13ClO3

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828265-69-6 |

|---|---|

| Molecular Formula | C17H13ClO3 |

| Molecular Weight | 300.7 g/mol |

| IUPAC Name | 4-(chloromethyl)-7-phenylmethoxychromen-2-one |

| Standard InChI | InChI=1S/C17H13ClO3/c18-10-13-8-17(19)21-16-9-14(6-7-15(13)16)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |

| Standard InChI Key | DPKFXKRLUDIOHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a chromen-2-one (coumarin) backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The 4-position is substituted with a chloromethyl group (), while the 7-position features a benzyloxy group (). This substitution pattern enhances its reactivity and enables interactions with biological targets through hydrophobic, hydrogen-bonding, and π-π stacking mechanisms .

The SMILES notation and InChIKey provide precise representations of its connectivity and stereochemical features .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.7 g/mol |

| XLogP3 | 3.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 35.5 Ų |

These properties influence its solubility, permeability, and bioavailability, making it suitable for pharmacochemical optimization.

Synthetic Routes

Pechmann Condensation

The synthesis typically begins with the Pechmann condensation, a widely used method for coumarin derivatives. This one-pot reaction involves the cyclization of substituted phenols with β-ketoesters under acidic conditions. For 4-chloromethyl-7-benzyloxy-2H-chromen-2-one, resorcinol derivatives are reacted with chloromethyl acetoacetate to yield the 4-chloromethyl-7-hydroxycoumarin intermediate.

Purification and Characterization

Final purification is achieved via column chromatography, followed by structural validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and Mechanisms

Enzyme Inhibition Profile

4-Chloromethyl-7-benzyloxy-2H-chromen-2-one exhibits dual inhibitory activity against monoamine oxidase B (MAO B) and acetylcholinesterase (AChE), as demonstrated in enzyme kinetics assays .

| Enzyme | IC (μM) | Inhibition Type |

|---|---|---|

| MAO B | 0.0039 | Competitive |

| AChE | 6.2 | Mixed-type |

| Butyrylcholinesterase | 43% at 10 μM | Non-competitive |

MAO B inhibition occurs at nanomolar concentrations, indicating high potency and selectivity, while AChE inhibition operates via a mixed-type mechanism involving both the catalytic anionic site (CAS) and peripheral anionic site (PAS) .

Molecular Docking Insights

Docking simulations reveal that the chloromethyl group forms a covalent bond with MAO B’s flavin adenine dinucleotide (FAD) cofactor, while the benzyloxy moiety engages in π-π interactions with Tyr398 and Tyr435 residues . For AChE, the coumarin core occupies the PAS, and the benzyloxy group penetrates the acyl-binding pocket, sterically hindering substrate access .

Comparative Analysis with Analogous Coumarins

4-(Chloromethyl)-7-hydroxycoumarin

This analog lacks the benzyloxy group, resulting in reduced MAO B affinity (IC = 0.12 μM) but retained AChE inhibition (IC = 8.7 μM). The absence of the benzyl group diminishes hydrophobic interactions, underscoring its importance in target engagement.

7-Benzyloxy-4-trifluoromethylcoumarin

Replacing the chloromethyl with a trifluoromethyl group enhances metabolic stability but reduces MAO B inhibition (IC = 0.15 μM), likely due to steric clashes with FAD.

Research Applications and Future Directions

Neurodegenerative Disease Therapeutics

The compound’s dual inhibition of MAO B and AChE positions it as a potential multi-target agent for Alzheimer’s disease (AD). MAO B inhibition reduces oxidative stress by limiting dopamine degradation, while AChE inhibition augments cholinergic transmission .

Prodrug Development

The chloromethyl group serves as a reactive handle for conjugating prodrug moieties. For instance, coupling with glutathione-responsive linkers could enable targeted release in oxidative environments, such as tumor microenvironments.

Structure-Activity Relationship (SAR) Studies

Systematic modifications at the 4- and 7-positions have identified critical pharmacophores. For example, replacing chlorine with bulkier halogens (e.g., bromine) improves MAO B affinity but compromises solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume